molecular formula C6H10N2S B13126842 ((4-Methylthiophen-2-yl)methyl)hydrazine

((4-Methylthiophen-2-yl)methyl)hydrazine

Cat. No.: B13126842
M. Wt: 142.22 g/mol
InChI Key: LYERRYBNFYMLSH-UHFFFAOYSA-N
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Description

((4-Methylthiophen-2-yl)methyl)hydrazine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the methyl group at the 4-position and the hydrazine moiety at the 2-position of the thiophene ring makes this compound unique. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Methylthiophen-2-yl)methyl)hydrazine can be achieved through several methods. One common method involves the reaction of 4-methylthiophene-2-carbaldehyde with hydrazine hydrate. The reaction is typically carried out in ethanol as a solvent, with the mixture being stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

((4-Methylthiophen-2-yl)methyl)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

In chemistry, ((4-Methylthiophen-2-yl)methyl)hydrazine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, thiophene derivatives, including this compound, have shown potential as therapeutic agents. They exhibit a range of biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to explore their potential in drug development .

Industry

In the industrial sector, this compound is used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials. Its unique properties make it suitable for various applications in material science and industrial chemistry .

Mechanism of Action

The mechanism of action of ((4-Methylthiophen-2-yl)methyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form hydrazones with carbonyl compounds, which can then undergo further reactions. The thiophene ring can participate in various electronic interactions, contributing to the compound’s biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((4-Methylthiophen-2-yl)methyl)hydrazine is unique due to the presence of both the methyl group and the hydrazine moiety. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler thiophene derivatives. Its unique structure also contributes to its diverse biological activities and potential as a therapeutic agent .

Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

(4-methylthiophen-2-yl)methylhydrazine

InChI

InChI=1S/C6H10N2S/c1-5-2-6(3-8-7)9-4-5/h2,4,8H,3,7H2,1H3

InChI Key

LYERRYBNFYMLSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)CNN

Origin of Product

United States

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